molecular formula C17H24N4OS B5906825 N-methyl-N-(4-methyl-1-phenylpentyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea

N-methyl-N-(4-methyl-1-phenylpentyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea

Cat. No.: B5906825
M. Wt: 332.5 g/mol
InChI Key: ZSMMTFRYJUXBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(4-methyl-1-phenylpentyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, commonly referred to as MMPU, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MMPU is a small molecule that has been synthesized through a multi-step process, and it has been shown to have a unique mechanism of action that makes it useful in a variety of research applications.

Mechanism of Action

The mechanism of action of MMPU involves its ability to selectively block certain types of ion channels in the brain. Specifically, MMPU has been shown to block the activity of the TRPM8 ion channel, which is involved in the sensation of cold temperature. This blockade of the TRPM8 channel has been shown to have a range of effects on neuronal function, including changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPU are still being studied, but it has been shown to have a range of effects on neuronal function. In addition to its effects on the TRPM8 channel, MMPU has also been shown to affect the activity of other ion channels, including the TRPA1 channel. MMPU has also been shown to have potential anti-inflammatory effects, as well as effects on cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMPU in lab experiments is its unique mechanism of action, which makes it useful for studying the function of specific ion channels in the brain. Additionally, MMPU has been shown to be relatively stable and easy to work with, making it a reliable compound for research purposes. However, one limitation of using MMPU is that its effects on other ion channels and physiological systems are still being studied, which may limit its potential applications in certain areas of research.

Future Directions

There are a number of potential future directions for research on MMPU. One area of interest is in the development of new drugs that target the TRPM8 channel, which could have applications in the treatment of pain and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MMPU, which could lead to new insights into the function of ion channels in the brain and other physiological systems. Finally, the development of new synthesis methods for MMPU could lead to more efficient and cost-effective production of this compound, making it more widely available for research purposes.

Synthesis Methods

The synthesis of MMPU involves several steps, beginning with the reaction of 4-methyl-1-phenylpentan-1-ol with thionyl chloride to form the corresponding chloride. This is followed by the reaction of the chloride with N-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)amine to form the desired urea product. The synthesis of MMPU has been optimized to produce high yields and purity, making it a reliable compound for research purposes.

Scientific Research Applications

MMPU has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where MMPU has been shown to have a unique mechanism of action that makes it useful for studying the function of certain ion channels in the brain. MMPU has also been used in studies of pain and inflammation, as well as in studies of cardiovascular function.

Properties

IUPAC Name

1-methyl-1-(4-methyl-1-phenylpentyl)-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-12(2)10-11-15(14-8-6-5-7-9-14)21(4)17(22)19-16-18-13(3)20-23-16/h5-9,12,15H,10-11H2,1-4H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMMTFRYJUXBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(=O)N(C)C(CCC(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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